4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one
Overview
Description
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenylpiperazine moiety
Preparation Methods
The synthesis of 4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Core: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with 4-phenylpiperazine under suitable conditions.
Final Assembly: The final step involves the coupling of the oxadiazole intermediate with a butanone derivative to form the desired compound.
Chemical Reactions Analysis
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions:
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It can be employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other similar compounds:
1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds with a furan ring share similar chemical reactivity and can undergo similar oxidation and substitution reactions.
Phenylpiperazine Derivatives: These compounds are known for their pharmacological activities, particularly in the central nervous system.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(24-13-11-23(12-14-24)16-6-2-1-3-7-16)10-4-9-18-21-20(22-27-18)17-8-5-15-26-17/h1-3,5-8,15H,4,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCLOPHSAKNPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NC(=NO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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